![molecular formula C17H16N2O2 B2800496 N-(5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1351611-33-0](/img/structure/B2800496.png)
N-(5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide
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Description
Scientific Research Applications
Synthesis and Characterization
A significant aspect of research on N-(5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide and related compounds involves their synthesis and structural characterization. For instance, compounds have been synthesized through multi-component reactions, leveraging water as a solvent and characterized using techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide a foundation for understanding the chemical and structural properties of such compounds, which is crucial for their potential applications in various domains (Jayarajan et al., 2019).
Antioxidant Activity
Research into the antioxidant properties of structurally related compounds has shown promising results. For example, derivatives of similar structural frameworks have been identified as potent antioxidants, with some compounds exhibiting higher antioxidant activity than well-known antioxidants like ascorbic acid. This suggests potential applications in mitigating oxidative stress-related diseases and conditions (Tumosienė et al., 2019).
Anticancer Activity
Another area of application is in the investigation of anticancer properties. Synthesis of focused compound libraries from natural product leads has identified several analogs as potent inhibitors of cell growth in various cancer cell lines, indicating the potential for these compounds in cancer therapy. The ability to inhibit tubulin polymerization and affect cell proliferation presents a valuable avenue for the development of new anticancer agents (Dyson et al., 2014).
Molecular Docking and Computational Studies
The application of computational chemistry methods, including molecular docking and non-linear optical (NLO) properties analysis, provides insights into the interaction mechanisms of these compounds with biological targets. Such studies offer a deeper understanding of the binding modes and potential biological activities of these compounds, facilitating their optimization for specific therapeutic or material applications (Jayarajan et al., 2019).
properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16-10-15(11-18-16)19-17(21)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDXZISFJRTIQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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